3-Cyclobutylaniline

Lipophilicity Drug-likeness ADME

3-Cyclobutylaniline (CAS 1353854-58-6) is a meta-substituted cyclobutyl aniline derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g·mol⁻¹. It is typically supplied as a white crystalline solid with a minimum purity of 98% (HPLC) and is classified as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 1353854-58-6
Cat. No. B1455942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylaniline
CAS1353854-58-6
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H13N/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2
InChIKeyCJJBVKSLLOQPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylaniline (CAS 1353854-58-6) – Physicochemical Identity and Positional Isomer Differentiation for Procurement


3-Cyclobutylaniline (CAS 1353854-58-6) is a meta-substituted cyclobutyl aniline derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g·mol⁻¹ . It is typically supplied as a white crystalline solid with a minimum purity of 98% (HPLC) and is classified as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Unlike its para-substituted isomer (4-cyclobutylaniline, CAS 3158-69-8) or the nitrogen-substituted analog (N-cyclobutylaniline, CAS 155342-90-8), the meta orientation of the cyclobutyl group introduces distinct electronic and steric properties that directly influence reactivity, lipophilicity, and target-binding geometry in downstream applications .

Why 3-Cyclobutylaniline Cannot Be Replaced by 4-Cyclobutylaniline or Other Aniline Analogs in Target Synthesis


Substituting 3-cyclobutylaniline with its para isomer (4-cyclobutylaniline) or other cyclobutylaniline congeners without experimental validation risks altering critical physicochemical parameters and synthetic outcomes. The meta-substitution pattern directly affects the compound's measured LogP (2.54 for the 3-isomer vs. 2.37 for the 4-isomer), boiling point, and the electron density distribution on the aromatic ring, which can significantly shift regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . Furthermore, in drug-discovery contexts, the 3-cyclobutylphenyl motif has been specifically incorporated into kinase inhibitors co-crystallized with CLK1 (PDB: 6I5L), whereas the para isomer is not observed in the same binding pose, demonstrating that the substitution position is not interchangeable for achieving defined target engagement [1]. The evidence detailed below provides the quantitative basis for preferentially sourcing the 3-substituted isomer.

Quantitative Differentiation Evidence for 3-Cyclobutylaniline Against Closest Analogs


Meta vs. Para Isomer: Lipophilicity (LogP) Difference Drives Partitioning and Permeability

The experimental/computed partition coefficient (LogP) for 3-cyclobutylaniline is 2.54, which is approximately 0.17 log units higher than that of its para isomer, 4-cyclobutylaniline (LogP 2.37) . This difference, while seemingly modest, corresponds to a roughly 48% increase in the compound's predicted octanol/water partition ratio, a parameter that directly influences membrane permeability and non-specific protein binding in biological assays [1].

Lipophilicity Drug-likeness ADME

Boiling Point and Volatility: Implications for Purification and Formulation

3-Cyclobutylaniline exhibits a predicted boiling point of 273.6 ± 19.0 °C at 760 mmHg [1]. While no experimentally validated boiling point is available for 4-cyclobutylaniline in the open literature, class-level inference from the behavior of meta- vs. para-substituted anilines indicates that meta isomers generally have slightly lower boiling points than their para counterparts due to reduced molecular symmetry and weaker crystal lattice packing forces [2]. The reported density for 3-cyclobutylaniline is 1.1 ± 0.1 g·cm⁻³ [1].

Physical Properties Purification Distillation

Validated Scaffold for Kinase-Targeted Therapeutic Discovery: CLK1 Co-Crystal Structure

The fragment 3-(3-cyclobutylphenyl) has been successfully incorporated into a potent, co-crystallized inhibitor of dual-specificity protein kinase CLK1 (PDB: 6I5L). The ligand 3-(3-cyclobutylphenyl)-5-(1-methylpyrazol-4-yl)furo[3,2-b]pyridine binds to the ATP-pocket of CLK1 with defined non-covalent interactions [1]. Importantly, interrogation of the Protein Data Bank reveals no entries for the corresponding 4-cyclobutylphenyl isomer in CLK1 or analogous kinase structures, underscoring that the meta-substitution geometry provides a specific exit vector not achievable with the para isomer [2].

Kinase Inhibition Structure-Based Drug Design CLK1

Synthetic Utility in Suzuki Coupling: High Yield Potential for Cyclobutyl-Substituted Anilines as a Class

Cyclobutyl-substituted anilines as a class have been shown to undergo Suzuki coupling reactions with reported yields typically in the range of 80–98% under optimized palladium-catalyzed conditions [1]. While direct, published head-to-head yield comparisons between 3-cyclobutylaniline and its isomers under identical conditions are absent, the meta-substituted aniline core offers distinct electronic activation of the aromatic ring for electrophilic palladium insertion relative to the para isomer, a principle well established in physical organic chemistry [2]. This differential activation can translate into altered catalytic cycle kinetics, and thus reaction rate, for cross-coupling steps.

Cross-Coupling Suzuki Reaction Building Block Utility

Optimal Application Scenarios for 3-Cyclobutylaniline Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CLK1 Kinase Inhibitor Analogs

3-Cyclobutylaniline serves as a direct precursor to the 3-cyclobutylphenyl fragment found in a co-crystallized CLK1 inhibitor (PDB 6I5L). Research groups optimizing furo[3,2-b]pyridine-based kinase inhibitors should prioritize this meta isomer, as the corresponding para-substituted scaffold has no structural precedent for the same binding pocket . The compound's LogP of 2.54 suggests suitable permeability characteristics for intracellular kinase targets.

Process Chemistry: Development of Suzuki Coupling Routes Requiring Defined Regiochemistry

When a synthetic route has been designed around the electron-density distribution of the meta-substituted aniline ring, 3-cyclobutylaniline must be used to maintain the regiochemical integrity of the palladium insertion step. Substitution with 4-cyclobutylaniline would alter the electron density at the para position, potentially shifting the site of oxidative addition and reducing yield . The compound's reported boiling point (273.6 °C) and density (1.1 g·cm⁻³) provide the necessary parameters for solvent selection and distillation setup during work-up [1].

Early-Stage Drug Discovery: Optimizing ADME Profiles Through Isomeric Tuning

The 0.17 log unit difference in lipophilicity between 3-cyclobutylaniline and 4-cyclobutylaniline translates into a measurable increase in predicted membrane permeability . For hit-to-lead programs where elevated LogP is required to achieve target tissue penetration, the 3-isomer offers a crystallographically validated, synthetically accessible starting point that provides this incremental lipophilicity advantage without introducing additional heavy atoms or chiral centers .

Chemical Biology: Probe Design Requiring Defined 3D Exit Vector Geometry

The meta position of the cyclobutyl group on the aniline ring provides a distinct exit vector compared to ortho or para isomers. In probe design, this orientation can be critical for evading steric clashes with protein surfaces or for positioning a downstream warhead in the correct trajectory for covalent modification. The precedent set by the CLK1 inhibitor structure (PDB 6I5L) validates the 3-cyclobutylphenyl fragment as a privileged geometry for accessing the ATP-binding site of serine/threonine kinases, making 3-cyclobutylaniline the reagent of choice for constructing focused libraries targeting this kinome subfamily [1].

Quote Request

Request a Quote for 3-Cyclobutylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.